![molecular formula C17H14N2O2 B2885823 (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid CAS No. 24301-67-5](/img/structure/B2885823.png)
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid
Overview
Description
“(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . The starting material for the synthesis of these compounds is often achieved through the condensation of hydrazines with α,β-ethylenic ketones .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structural parameters like bond lengths, bond angles, and dihedral angles can be obtained from the optimized molecular geometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives often involve Claisen–Schmidt-type aldol-crotonic condensation . The reaction media often used is polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Potential
Compounds containing the (4,5-Diphenyl-1h-pyrazol-1-yl) moiety have shown promising results in antimicrobial studies. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli . These studies suggest that such compounds could be developed into new antimicrobial agents that help combat resistant strains of bacteria.
Antileishmanial Activity
Recent research has highlighted the potential of pyrazole-bearing compounds, including those coupled with hydrazine, in treating leishmaniasis. These compounds have demonstrated significant in vitro activity against Leishmania aethiopica clinical isolates, with some derivatives showing activity levels that surpass standard drugs . This opens up new avenues for the development of antileishmanial medications.
Antimalarial Effects
In addition to their antileishmanial properties, certain (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid derivatives have shown effectiveness in vivo against Plasmodium berghei infected mice. This suggests a potential role for these compounds in the creation of new antimalarial drugs, which is crucial given the rising resistance to current treatments .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds based on (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid have been subjected to molecular simulation to justify their potent antipromastigote activity. These studies provide insights into the binding patterns and energy profiles, which are critical for drug design .
Synthesis of Heterocyclic Compounds
The (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid framework is instrumental in the synthesis of various heterocyclic compounds. These structures serve as key intermediates in the production of a wide range of pharmaceuticals, showcasing the versatility of this compound in drug development .
Pharmacological Activities
Imidazole and pyrazole derivatives, including those related to (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid, exhibit a broad spectrum of pharmacological activities. They have been reported to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties, among others. This highlights the compound’s potential as a multifunctional pharmacophore in medicinal chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4,5-diphenylpyrazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXXZISQANQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid |
Synthesis routes and methods
Procedure details
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